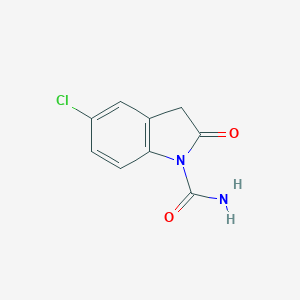

5-Chloro-2-oxindole-1-carboxamide

Descripción general

Descripción

5-Chloro-2-oxindole-1-carboxamide is a compound that belongs to the class of oxindoles, which are known for their diverse biological activities.

Métodos De Preparación

The synthesis of 5-Chloro-2-oxindole-1-carboxamide can be achieved through several methods:

Reaction of 5-Chloro-2-oxindole with Ammonia: This method involves the reaction of 5-Chloro-2-oxindole with ammonia to produce this compound.

Reaction of 5-Chloro-3-nitrooxindole with Methyl Nitrosoacetate: Another method involves the reaction of 5-Chloro-3-nitrooxindole with methyl nitrosoacetate to yield this compound.

Análisis De Reacciones Químicas

5-Chloro-2-oxindole-1-carboxamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can be performed using common reducing agents to yield reduced forms of the compound.

Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced with others.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

5-Chloro-2-oxindole-1-carboxamide is primarily used in the synthesis of pharmaceutical compounds with potential anti-inflammatory , anticancer , and antimicrobial activities. Its mechanism of action includes the inhibition of enzymes like lipoxygenase and cyclooxygenase, which are crucial in inflammatory processes .

Table 1: Medicinal Chemistry Applications

| Application Type | Description |

|---|---|

| Anti-inflammatory | Inhibits lipoxygenase and cyclooxygenase enzymes |

| Anticancer | Potential as a BRAF V600E inhibitor, showing cytotoxicity against melanoma cell lines |

| Antimicrobial | Evaluated for activity against various pathogens |

Biological Research

In biological studies, this compound has been investigated for its effects on cellular pathways. For instance, it has been tested for its ability to inhibit the RNA-dependent RNA polymerase (RdRp) activity of the Dengue virus (DENV), showcasing its potential as an antiviral agent .

Case Study: DENV Inhibition

A series of oxindoline carboxamide derivatives were synthesized and tested against DENV. Compounds exhibited varying affinities for RdRp, with some showing promising K_D values indicating strong binding affinity .

Table 2: Biological Activity Assays

| Compound | K_D Value (μM) | Activity |

|---|---|---|

| OCA-10c | 1.376 | High affinity for DENV RdRp |

| OCA-10f | 1.630 | High affinity for DENV RdRp |

| OCA-10j | 7.080 | Moderate affinity for DENV RdRp |

Industrial Applications

In the industrial sector, this compound serves as an intermediate in the production of various chemical compounds and pharmaceuticals. Its synthesis can be achieved through several methods, including reactions with trichloroacetyl isocyanate .

Mecanismo De Acción

The mechanism of action of 5-Chloro-2-oxindole-1-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit enzymes such as lipoxygenase and cyclooxygenase, which are involved in inflammatory processes . This inhibition leads to a reduction in the production of inflammatory mediators, thereby exerting anti-inflammatory effects.

Comparación Con Compuestos Similares

5-Chloro-2-oxindole-1-carboxamide can be compared with other similar compounds, such as:

5-Chloro-2-oxindole: This compound is a precursor in the synthesis of this compound and shares similar chemical properties.

5-Chloro-3-nitrooxindole: Another related compound used in the synthesis of this compound.

5-Chloro-N-Phenyl-1H-Indole-2-carboxamide: This derivative has been studied for its glycogen phosphorylase inhibitory activity and potential therapeutic applications.

Actividad Biológica

5-Chloro-2-oxindole-1-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the fields of anti-inflammatory, anticancer, and antimicrobial research. This article provides a comprehensive overview of the biological activity associated with this compound, including data tables, case studies, and detailed research findings.

This compound is characterized by its oxindole structure, which is known for its role in various biological activities. The compound exhibits several key chemical reactions:

- Oxidation : Can form different oxidation products under specific conditions.

- Reduction : Can be reduced using common reducing agents.

- Substitution : Capable of undergoing substitution reactions with various functional groups.

The primary mechanism of action involves the inhibition of enzymes such as lipoxygenase and cyclooxygenase, which play critical roles in inflammatory processes. This inhibition suggests potential therapeutic applications in treating inflammatory diseases.

Anticancer Activity

Numerous studies have demonstrated the anticancer potential of this compound through various assays:

- Inhibition of EGFR : The compound has shown significant inhibitory activity against mutant forms of the Epidermal Growth Factor Receptor (EGFR), particularly EGFR T790M. In one study, it exhibited an IC50 value comparable to osimertinib, a standard treatment for resistant lung cancer .

- Antiproliferative Effects : In cell viability assays across multiple cancer cell lines (e.g., MCF-7, A549), this compound demonstrated potent antiproliferative effects with GI50 values ranging from 29 nM to 78 nM .

| Compound | Cell Line | GI50 (nM) | Mechanism |

|---|---|---|---|

| This compound | MCF-7 | 35 | EGFR inhibition |

| 5-Chloro-3-nitrooxindole | A549 | 47 | Apoptosis induction |

| 5-Chloro-N-Phenyl-indole | HT-29 | 1.35 | Multi-target action |

Apoptotic Induction

The compound has been shown to induce apoptosis in cancer cells, evidenced by increased levels of apoptotic markers such as caspases 3, 8, and 9. For instance, compounds derived from this scaffold significantly increased caspase levels and decreased anti-apoptotic Bcl2 protein levels in treated cells .

Case Studies

Several studies have focused on the synthesis and evaluation of derivatives based on the oxindole scaffold:

- Synthesis and Evaluation : A series of derivatives were synthesized and evaluated for their antiproliferative activity against various cancer cell lines. Notably, compounds with specific substituents showed enhanced activity compared to their unsubstituted counterparts .

- In Silico Studies : Computational docking studies have provided insights into the binding modes of these compounds within the active sites of target proteins such as EGFR, supporting experimental findings regarding their inhibitory effects .

Propiedades

IUPAC Name |

5-chloro-2-oxo-3H-indole-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2O2/c10-6-1-2-7-5(3-6)4-8(13)12(7)9(11)14/h1-3H,4H2,(H2,11,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGRHBRAKCHCGER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC(=C2)Cl)N(C1=O)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60431937 | |

| Record name | 5-Chloro-2-oxo-2,3-dihydro-1H-indole-1-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60431937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100599-06-2 | |

| Record name | 5-Chloro-2-oxo-2,3-dihydro-1H-indole-1-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60431937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the main improvements presented in the new synthesis of 5-chloro-2-oxindole-1-carboxamide?

A1: The research presented in the paper "Synthesis of Tenidap: An Improved Process for the Preparation of this compound" [] focuses on developing a more industrially viable synthesis for this key intermediate. The main improvements include:

- Replacing organic isocyanates with inorganic cyanates: This substitution simplifies the process and makes it more commercially viable. []

- Using acetic anhydride and sodium acetate instead of trifluoroacetic acid and its anhydride: This change offers significant advantages for industrial-scale production. []

- Significantly reducing the amount of DMAP needed in the final step: This reduction contributes to the overall cost-effectiveness of the process. []

- Achieving improved overall yields: The optimized process results in higher yields, making it more efficient and economical. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.